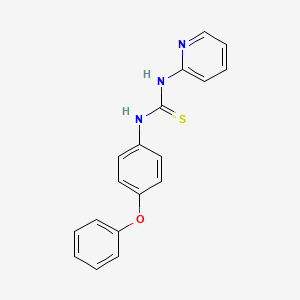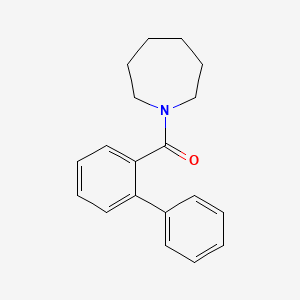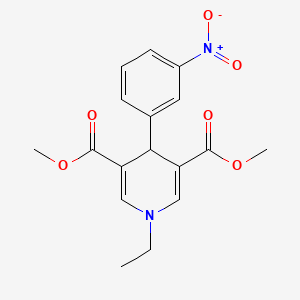
2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile, also known as C21H16ClN2, is a chemical compound that has garnered attention for its potential applications in scientific research. This compound is a member of the acrylonitrile family, which is known for its diverse range of applications in various fields, including pharmaceuticals and materials science. In
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile is not fully understood. However, studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Its effects on the immune system are thought to be due to its ability to modulate the activity of immune cells.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, induces cell cycle arrest, and promotes apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have demonstrated that this compound has anti-inflammatory effects and can modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potentially valuable tool in cancer research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its effects on the immune system in more detail. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile involves the condensation reaction of 4-chlorobenzaldehyde and 1-methylindole-3-carbaldehyde with malononitrile in the presence of piperidine as a catalyst. The reaction is carried out in ethanol as a solvent, and the resulting product is purified by recrystallization. The yield of this reaction is approximately 70%.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)acrylonitrile has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2/c1-21-12-15(17-4-2-3-5-18(17)21)10-14(11-20)13-6-8-16(19)9-7-13/h2-10,12H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANBFXYLLVUXAG-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)






![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)